5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
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Overview
Description
The compound 5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including oxazole, thiazole, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the oxazole and thiazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids, often under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but has a simpler structure.
Uniqueness
5-(3,4-difluorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide: is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C23H15F2N5O4S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H15F2N5O4S/c1-11-19(22-27-20(30-34-22)12-3-6-14(32-2)7-4-12)35-23(26-11)28-21(31)17-10-18(33-29-17)13-5-8-15(24)16(25)9-13/h3-10H,1-2H3,(H,26,28,31) |
InChI Key |
VRSSUJGUWJHVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)F)F)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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